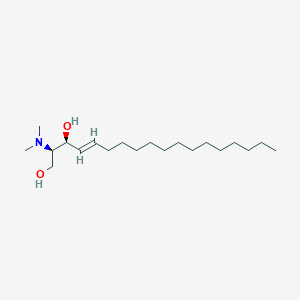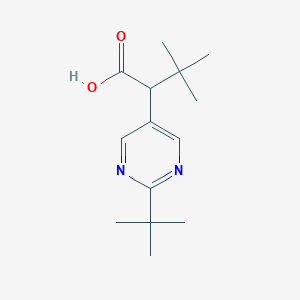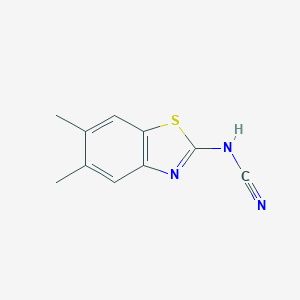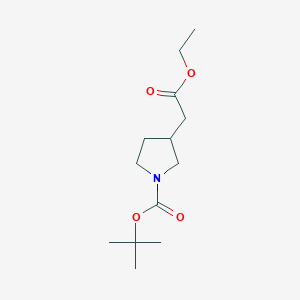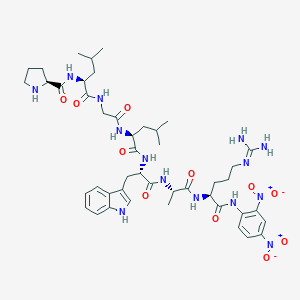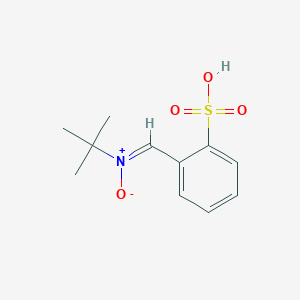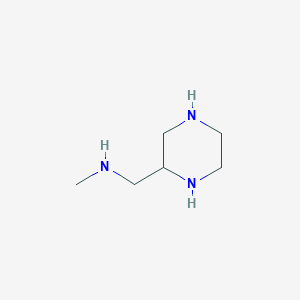
N-Methyl-1-piperazin-2-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-piperazin-2-ylmethanamine, also known as N-methylpiperazine or NMP, is a cyclic organic compound with the chemical formula C6H14N2. It is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In
Mechanism Of Action
The mechanism of action of N-Methyl-1-piperazin-2-ylmethanaminerazine is not well understood. However, it is believed to act as a neurotransmitter in the central nervous system. It has been shown to bind to various receptors in the brain, including dopamine, serotonin, and adrenergic receptors.
Biochemical And Physiological Effects
N-Methylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased feelings of pleasure and happiness. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One advantage of using N-Methyl-1-piperazin-2-ylmethanaminerazine in lab experiments is its high purity and availability. It is also relatively inexpensive compared to other building blocks used in organic synthesis. However, one limitation is its potential toxicity. It is important to handle N-Methyl-1-piperazin-2-ylmethanaminerazine with care and follow proper safety protocols.
Future Directions
There are several future directions for research involving N-Methyl-1-piperazin-2-ylmethanaminerazine. One area of interest is its potential use as a treatment for neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential use as a building block for the synthesis of new and improved pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, N-Methyl-1-piperazin-2-ylmethanamine, or N-Methyl-1-piperazin-2-ylmethanaminerazine, is a cyclic organic compound that has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has several biochemical and physiological effects and has potential uses in the treatment of neurological disorders and the synthesis of new and improved pharmaceuticals and agrochemicals. While it has advantages in lab experiments, it is important to handle it with care due to its potential toxicity.
Synthesis Methods
N-Methylpiperazine can be synthesized by reacting piperazine with formaldehyde and then reducing the resulting N-Methyl-1-piperazin-2-ylmethanaminerazine-2-carbaldehyde with sodium borohydride. This method yields a high purity product with a yield of approximately 70%.
Scientific Research Applications
N-Methylpiperazine has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of antihistamines, antipsychotics, and anti-inflammatory drugs. It has also been used in the synthesis of agrochemicals such as herbicides and insecticides.
properties
CAS RN |
111760-46-4 |
|---|---|
Product Name |
N-Methyl-1-piperazin-2-ylmethanamine |
Molecular Formula |
C6H15N3 |
Molecular Weight |
129.2 g/mol |
IUPAC Name |
N-methyl-1-piperazin-2-ylmethanamine |
InChI |
InChI=1S/C6H15N3/c1-7-4-6-5-8-2-3-9-6/h6-9H,2-5H2,1H3 |
InChI Key |
QVLKNRYIITUDPI-UHFFFAOYSA-N |
SMILES |
CNCC1CNCCN1 |
Canonical SMILES |
CNCC1CNCCN1 |
synonyms |
2-Piperazinemethanamine,N-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



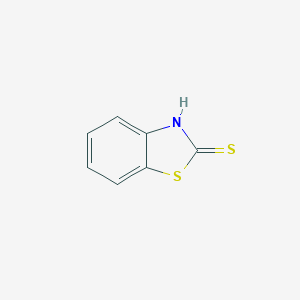
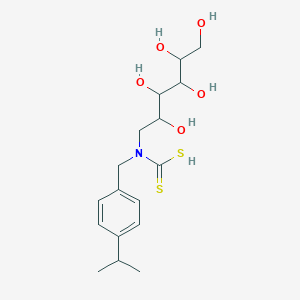
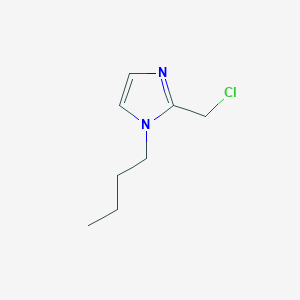


![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)

